4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Overview
Description
4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms in its structure makes it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the triazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4,6-dimethyl-2-aminopyrimidine and 5-methyl-1,2,4-triazole can be catalyzed by acidic or basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole and pyrimidine rings can form hydrogen bonds or coordinate with metal ions, influencing various biological pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-aminopyrimidine: Shares the pyrimidine core but lacks the triazole ring.
5-methyl-1,2,4-triazole: Contains the triazole ring but lacks the pyrimidine moiety.
4,6-dimethyl-2-(1H-1,2,4-triazol-3-yl)pyrimidine: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine lies in its combined pyrimidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-5-4-6(2)11-8(10-5)13-9-12-7(3)14-15-9/h4H,1-3H3,(H2,10,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWETSAVXSBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NNC(=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323030 | |
Record name | 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803865 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85460-38-4 | |
Record name | 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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